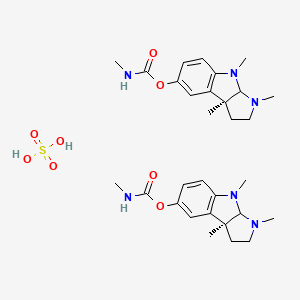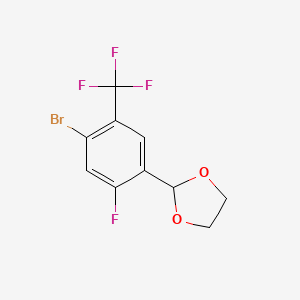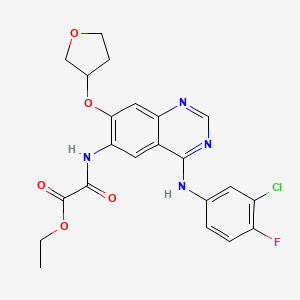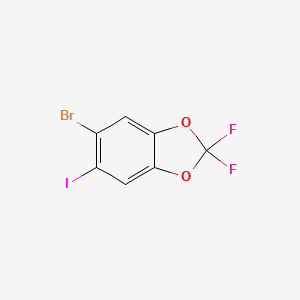![molecular formula C24H38O3 B14779861 (1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]](/img/structure/B14779861.png)
(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,3aS,3bR,5’R,7S,9aR,9bS,11aS)-7-methoxy-5’,9a,11a-trimethyl-3a,3b,3’,4,4’,5’,6,6’,7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2’-pyran] is a complex organic molecule characterized by its intricate spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route may start with simpler precursors, which undergo a series of reactions such as cyclization, methylation, and methoxylation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry is achieved at each step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction times are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application, but typically involves modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro structures with varying functional groups and stereochemistry. Examples might be:
- (1R,3aS,3bS,5aS,7S,8R,9aR,9bS,11aS)-1-[(2S,3S,4S,5S)-5-Ethyl-3,4-dihydroxy-6-methyl-2-heptanyl]-9a,11a-dimethylhexadecahydroindeno[4,5-c]chromene-7,8-diol .
- (1R,3aS,3bS,7S,9aR,9bS,11aR)-7-Hydroxy-9a,11a-dimethyl-1-[(2S)-6-methyl-2-heptanyl]-1,2,3,3a,3b-hexadecahydroindeno[4,5-c]chromene .
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spiro structure and multiple chiral centers make it a valuable molecule for studying stereochemical effects and developing new synthetic methodologies.
Properties
Molecular Formula |
C24H38O3 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(1R,9aR,11aS)-7-methoxy-5',9a,11a-trimethylspiro[3a,3b,4,6,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][2]benzofuran-1,2'-oxane] |
InChI |
InChI=1S/C24H38O3/c1-16-7-12-24(26-14-16)23(3)11-9-20-19(21(23)15-27-24)6-5-17-13-18(25-4)8-10-22(17,20)2/h5,16,18-21H,6-15H2,1-4H3/t16?,18?,19?,20?,21?,22-,23-,24+/m0/s1 |
InChI Key |
WNZLQFOBSFPNPU-BANXMYRSSA-N |
Isomeric SMILES |
CC1CC[C@@]2([C@]3(CCC4C(C3CO2)CC=C5[C@@]4(CCC(C5)OC)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C3(CCC4C(C3CO2)CC=C5C4(CCC(C5)OC)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)

![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)

![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)




![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)

![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide](/img/structure/B14779850.png)
